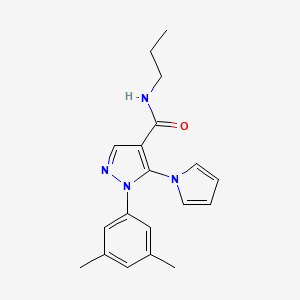
1-(3,5-dimethylphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, also known as SR141716A or Rimonabant, is a selective cannabinoid receptor type 1 (CB1) antagonist. It was first synthesized in 1994 by Sanofi-Aventis as a potential treatment for obesity and related metabolic disorders. Rimonabant works by blocking the CB1 receptor, which is responsible for regulating appetite and energy metabolism.
科学的研究の応用
Synthesis and Receptor Affinity
A study focused on the synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, comparing them with reference compounds for cannabinoid receptor affinity. The research highlighted compounds with selectivity towards cannabinoid receptors, indicating potential applications in the development of cannabinoid receptor modulators. The structural modifications and their impact on receptor affinity and selectivity provide insights into the design of new therapeutic agents targeting cannabinoid receptors (Silvestri et al., 2008).
Functionalization Reactions
Another study explored the functionalization reactions of pyrazole-3-carboxylic acids, leading to the synthesis of various carboxamide derivatives. This work contributes to the broader understanding of chemical reactions involving pyrazole derivatives, which could be useful in synthesizing new compounds with potential biological activities (Yıldırım et al., 2005).
Molecular Interaction Studies
Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor delved into molecular interactions, conformations, and pharmacophore models. Such studies are crucial for drug design, offering a pathway to develop new drugs that can interact selectively with biological targets (Shim et al., 2002).
Crystal Structure Analysis
The synthesis and crystal structure analysis of related pyrazole carboxamide derivatives provide valuable data for the development of materials with specific physical properties. Understanding the crystal structure is essential for designing compounds with desired characteristics for applications in materials science (Prabhuswamy et al., 2016).
作用機序
Target of Action
Similar compounds have been found to inhibit theEnoyl ACP Reductase and DHFR enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism, respectively, making them potential targets for antimicrobial drugs .
Mode of Action
The compound interacts with its targets, likely through binding interactions at the active sites of the Enoyl ACP Reductase and DHFR enzymes . This interaction could inhibit the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The compound’s action on Enoyl ACP Reductase affects the fatty acid synthesis pathway in bacteria, while its action on DHFR disrupts the folic acid metabolism pathway . Both these pathways are vital for bacterial growth and survival, so their disruption can lead to the death of the bacteria .
Pharmacokinetics
Similar compounds have been subjected to admet studies , suggesting that this compound may also have been evaluated for its pharmacokinetic properties.
Result of Action
The compound’s action on its targets leads to the disruption of essential biochemical processes in bacteria, potentially resulting in the death of the bacteria . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-N-propyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-7-20-18(24)17-13-21-23(19(17)22-8-5-6-9-22)16-11-14(2)10-15(3)12-16/h5-6,8-13H,4,7H2,1-3H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIULFGNGKXQPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)C)C)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2354745.png)
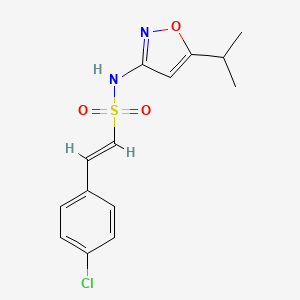
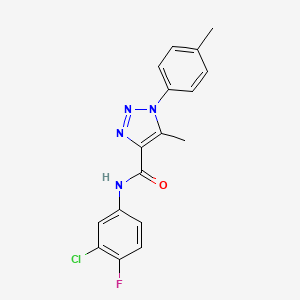
![Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354749.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2354751.png)
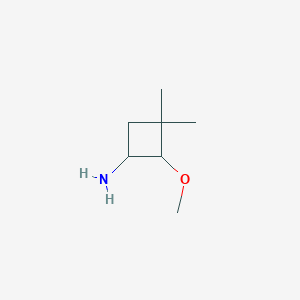
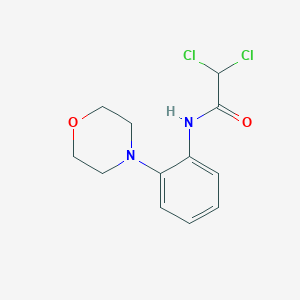
![ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354757.png)
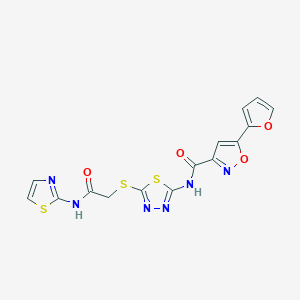
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2354760.png)
![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2354762.png)
![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)
![N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2354764.png)